

Unveiling the Anti-Cancer Potential of SR18662: A Technical Guide

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Compound of Interest

Compound Name: SR18662
Cat. No.: B15605137

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Abstract

SR18662, a novel small molecule inhibitor of Krüppel-like factor 5 (KLF5), has demonstrated significant anti-tumor activity in colorectal cancer (CRC) models.^{[1][2][3]} This technical guide provides a comprehensive overview of the biological activity of **SR18662** on cancer cells, with a focus on its mechanism of action, effects on cellular processes, and modulation of key signaling pathways. The information presented herein is intended to support further research and development of **SR18662** and its analogs as potential cancer therapeutics.

Introduction

Krüppel-like factor 5 (KLF5) is a transcription factor that plays a crucial role in cell proliferation and is frequently overexpressed in colorectal cancer.^{[1][4]} **SR18662** was developed as a potent and selective inhibitor of KLF5, building upon the structure of its predecessor, ML264.^{[1][5]} This document summarizes the key findings related to the in vitro and in vivo efficacy of **SR18662** against cancer cells.

Mechanism of Action

SR18662 functions as a potent inhibitor of KLF5, a key regulator of cell proliferation in intestinal epithelial cells.[1][2][6] By downregulating KLF5, **SR18662** disrupts the transcriptional activation of genes essential for cell cycle progression.[4] The exact molecular target of **SR18662** is still under investigation, but its chemical structure suggests it may act as a covalent and irreversible modifier of its target protein(s).[1]

In Vitro Biological Activity

Inhibition of Cancer Cell Proliferation

SR18662 exhibits potent inhibitory effects on the growth and proliferation of various colorectal cancer cell lines.[1][3]

Table 1: IC50 Values of **SR18662** and Comparators in Colorectal Cancer Cell Lines

Compound	DLD-1 (nM)	HCT116 (nM)	HT29 (nM)	SW620 (nM)
SR18662	4.4	~560	~130	~430
ML264	43.9	~560	~130	~430
SR15006	41.6	-	-	-

Data compiled from multiple sources.[1][5]

Induction of Apoptosis

A distinguishing feature of **SR18662** compared to its analogs is its ability to induce apoptosis in colorectal cancer cells.[1][3] Treatment with **SR18662** leads to a significant increase in the population of cells undergoing both early and late apoptosis.[1]

Table 2: Effect of **SR18662** on Apoptosis in Colorectal Cancer Cell Lines

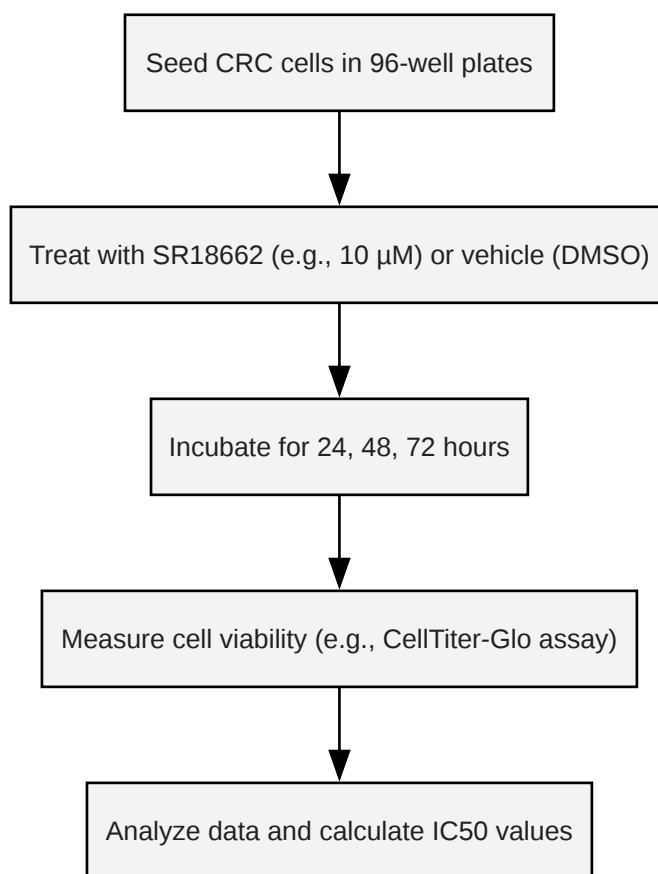
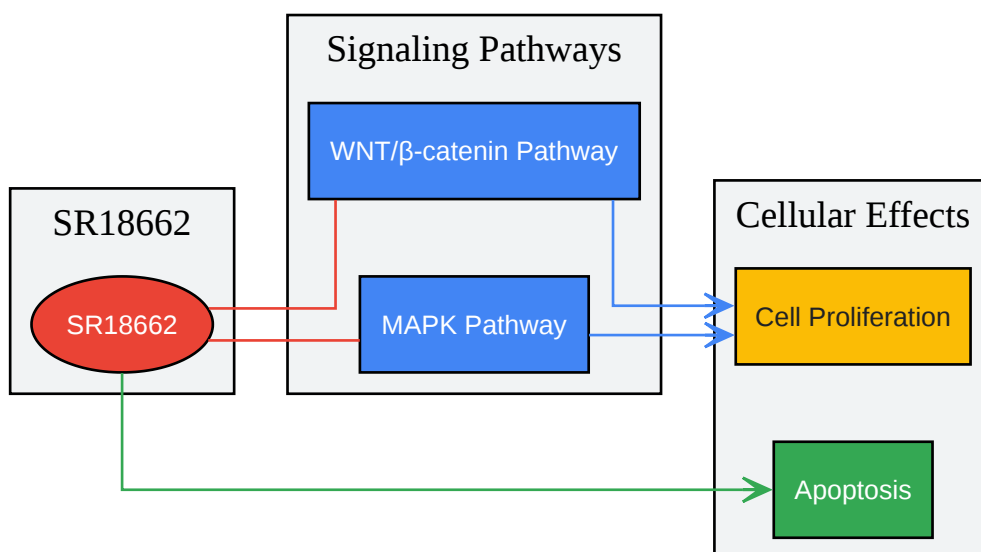
Cell Line	Treatment	Duration	Effect
DLD-1	10 μ M SR18662	24, 48, 72h	Significant increase in early and late apoptosis
HCT116	10 μ M SR18662	24, 48, 72h	Gradual increase in early and late apoptosis
DLD-1	1 μ M SR18662	48, 72h	Decrease in healthy cell count, increase in apoptosis

Cell Cycle Arrest

Flow cytometry analysis has revealed that **SR18662** treatment causes an accumulation of cells in the S and G2/M phases of the cell cycle.^{[1][3]} This cell cycle arrest contributes to the overall anti-proliferative effects of the compound.

Modulation of Signaling Pathways

SR18662 has been shown to negatively regulate key signaling pathways implicated in cancer progression, specifically the MAPK and WNT/ β -catenin pathways.^{[1][3]}



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- To cite this document: BenchChem. [Unveiling the Anti-Cancer Potential of SR18662: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15605137/docs#unveiling-the-anti-cancer-potential-of-sr18662-a-technical-guide>]

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